molecular formula C20H24N2OS B5685965 1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one

1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one

Cat. No. B5685965
M. Wt: 340.5 g/mol
InChI Key: JINGHQRPBWDXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one, also known as TAK-147, is a novel small molecule that has been studied for its potential therapeutic applications. TAK-147 is a spirocyclic compound that belongs to the class of diazaspiro compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. 1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which plays a key role in the regulation of intracellular cyclic nucleotide levels. By inhibiting PDE10A, 1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one increases the levels of cyclic nucleotides, which in turn modulate various signaling pathways involved in cellular processes such as neurotransmission, cell proliferation, and immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one are diverse and depend on the specific cell type and signaling pathway involved. In neurons, 1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one has been shown to increase the levels of cyclic nucleotides, which in turn modulate the activity of ion channels and neurotransmitter receptors, leading to changes in synaptic transmission and plasticity. In cancer cells, 1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one has been found to inhibit cell proliferation and induce apoptosis, possibly through the modulation of signaling pathways involved in cell cycle regulation and DNA damage response. In immune cells, 1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one has been shown to modulate the production of cytokines and chemokines, leading to changes in the immune response.

Advantages and Limitations for Lab Experiments

The advantages of using 1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one in lab experiments include its high potency and selectivity for PDE10A, its diverse biological activities, and its potential therapeutic applications in various fields. However, 1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one also has some limitations, such as its relatively low solubility in water and its potential toxicity in vivo, which may limit its clinical use.

Future Directions

There are several future directions for the research on 1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one. One potential direction is the further elucidation of its mechanism of action and its specific targets in different cell types and signaling pathways. Another direction is the optimization of its pharmacokinetic and pharmacodynamic properties for its potential use in clinical settings. Additionally, the potential therapeutic applications of 1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one in various diseases, such as neurodegenerative disorders, cancer, and autoimmune diseases, warrant further investigation.

Synthesis Methods

The synthesis of 1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one involves a multi-step process that includes the condensation of 2-amino-4-phenylbutyric acid with thioacetic acid, followed by cyclization with formaldehyde and subsequent reduction with sodium borohydride. The final step involves the reaction of the resulting spirocyclic intermediate with 3-bromobenzyl chloride to yield 1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one.

Scientific Research Applications

1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, 1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one has been shown to exert neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. In oncology, 1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent. In immunology, 1-methyl-3-phenyl-8-(3-thienylmethyl)-1,8-diazaspiro[4.5]decan-2-one has been shown to modulate the immune response in animal models of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

1-methyl-3-phenyl-8-(thiophen-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-21-19(23)18(17-5-3-2-4-6-17)13-20(21)8-10-22(11-9-20)14-16-7-12-24-15-16/h2-7,12,15,18H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINGHQRPBWDXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(CC12CCN(CC2)CC3=CSC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-phenyl-8-(thiophen-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one

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